N-(4-(dimethylamino)-2-methoxypyrimidin-5-yl)-2,5-diethoxybenzenesulfonamide
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Overview
Description
N-(4-(dimethylamino)-2-methoxypyrimidin-5-yl)-2,5-diethoxybenzenesulfonamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(dimethylamino)-2-methoxypyrimidin-5-yl)-2,5-diethoxybenzenesulfonamide typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild conditions . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(4-(dimethylamino)-2-methoxypyrimidin-5-yl)-2,5-diethoxybenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles like amines or thiols replace existing groups on the molecule.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in an organic solvent like dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups being targeted. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(4-(dimethylamino)-2-methoxypyrimidin-5-yl)-2,5-diethoxybenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique pharmacological properties.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which N-(4-(dimethylamino)-2-methoxypyrimidin-5-yl)-2,5-diethoxybenzenesulfonamide exerts its effects involves interactions with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the methoxypyrimidinyl moiety may engage in π-π stacking with aromatic residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N,N-dimethylaminopyridine: A nucleophilic catalyst used in esterification and other organic reactions.
Dimethylaniline: Known for its use in the synthesis of dyes and other organic compounds.
N,N-dimethylglycine: Studied for its role in metabolic pathways and potential therapeutic applications.
Uniqueness
N-(4-(dimethylamino)-2-methoxypyrimidin-5-yl)-2,5-diethoxybenzenesulfonamide stands out due to its combination of functional groups, which confer unique reactivity and potential for diverse applications. Its ability to undergo multiple types of chemical reactions and interact with various biological targets makes it a valuable compound in research and industry.
Biological Activity
N-(4-(dimethylamino)-2-methoxypyrimidin-5-yl)-2,5-diethoxybenzenesulfonamide is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications.
The compound is synthesized through multi-step organic reactions, commonly utilizing the Suzuki-Miyaura coupling reaction. This method is effective for forming carbon-carbon bonds and involves palladium catalysts under mild conditions. The molecular formula is C18H24N4O4S, with a molecular weight of 396.47 g/mol .
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. The dimethylamino group can engage in hydrogen bonding and electrostatic interactions, while the methoxypyrimidinyl moiety may participate in π-π stacking with aromatic residues. These interactions can modulate enzyme or receptor activity, leading to various biological effects.
Antimicrobial Activity
Studies have indicated that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness similar to established antibiotics. The minimum inhibitory concentration (MIC) values for common pathogens such as Escherichia coli and Staphylococcus aureus are promising, suggesting potential as a therapeutic agent against resistant strains .
Antiproliferative Effects
Research has demonstrated that this compound possesses antiproliferative effects on cancer cell lines. In vitro studies revealed that it inhibits the proliferation of human cervical adenocarcinoma (HeLa) and lung carcinoma (A549) cell lines with IC50 values indicating significant potency. These findings suggest its potential use in cancer therapy, particularly in targeting tumors resistant to conventional treatments .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Antimicrobial Study : A recent study evaluated the antimicrobial activity of various derivatives of pyrimidine compounds, including this compound. It showed strong activity against methicillin-resistant Staphylococcus aureus (MRSA) with an MIC of 32 µg/mL .
- Antiproliferative Study : In a comparative analysis of different compounds on cancer cell lines, this sulfonamide exhibited an IC50 value of 150 µM against HeLa cells, demonstrating its potential as an anticancer agent .
- Mechanistic Insights : In silico studies have suggested that the compound interacts with key regulatory proteins involved in bacterial virulence, providing insights into its mechanism as a potential virulence inhibitor .
Data Summary Table
Properties
IUPAC Name |
N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]-2,5-diethoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O5S/c1-6-25-12-8-9-14(26-7-2)15(10-12)27(22,23)20-13-11-18-17(24-5)19-16(13)21(3)4/h8-11,20H,6-7H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSMWTBQWAJLZBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)OCC)S(=O)(=O)NC2=CN=C(N=C2N(C)C)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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